2-Chloro-7-phenyl-7H-pyrrolo[2,3-D]pyrimidine 2-Chloro-7-phenyl-7H-pyrrolo[2,3-D]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16941296
InChI: InChI=1S/C12H8ClN3/c13-12-14-8-9-6-7-16(11(9)15-12)10-4-2-1-3-5-10/h1-8H
SMILES:
Molecular Formula: C12H8ClN3
Molecular Weight: 229.66 g/mol

2-Chloro-7-phenyl-7H-pyrrolo[2,3-D]pyrimidine

CAS No.:

Cat. No.: VC16941296

Molecular Formula: C12H8ClN3

Molecular Weight: 229.66 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-7-phenyl-7H-pyrrolo[2,3-D]pyrimidine -

Specification

Molecular Formula C12H8ClN3
Molecular Weight 229.66 g/mol
IUPAC Name 2-chloro-7-phenylpyrrolo[2,3-d]pyrimidine
Standard InChI InChI=1S/C12H8ClN3/c13-12-14-8-9-6-7-16(11(9)15-12)10-4-2-1-3-5-10/h1-8H
Standard InChI Key RAYSFBMOEOAFRF-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)N2C=CC3=CN=C(N=C32)Cl

Introduction

Structural and Chemical Properties

2-Chloro-7-phenyl-7H-pyrrolo[2,3-D]pyrimidine (molecular formula: C₁₂H₈ClN₃; molecular weight: 229.66 g/mol) features a bicyclic system where a pyrrole ring is annulated to a pyrimidine ring . The chlorine atom at position 2 enhances electrophilicity, facilitating nucleophilic substitution reactions, while the phenyl group at position 7 contributes to hydrophobic interactions in biological systems. Quantum mechanical calculations suggest that the planar structure of the fused rings allows for π-π stacking with aromatic residues in enzyme active sites, a property critical for its kinase-inhibitory activity .

The compound’s solubility profile is solvent-dependent, with moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) but limited solubility in aqueous buffers . Stability studies indicate that it remains intact under acidic conditions (pH 2–6) but undergoes gradual hydrolysis at alkaline pH (>8), necessitating careful storage conditions .

Synthesis and Manufacturing

Four-Step Optimized Process

A patented four-step synthesis (Figure 1) begins with ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane, proceeding through cyclization, chlorination, and amination . Key advantages include:

Table 1: Comparison of Synthesis Methods

MethodYield (%)Purity (%)Key Advantage
Palladium-Catalyzed7885Modular for diverse substitutions
Four-Step Process 6899.5High purity, scalable

Biological Activity and Mechanisms

Kinase Inhibition

The compound exhibits potent inhibition of tyrosine kinases, particularly Janus kinase 2 (JAK2) and Bruton’s tyrosine kinase (BTK), with IC₅₀ values of 12 nM and 18 nM, respectively . Molecular docking studies reveal that the chlorine atom forms a halogen bond with kinase hinge regions, while the phenyl group occupies hydrophobic pockets adjacent to the ATP-binding site .

Antiviral Activity

4,7-Disubstituted analogs demonstrate broad-spectrum antiviral effects against Zika (ZIKV) and dengue (DENV) viruses, reducing viral titers by 3–4 log₁₀ units at 10 μM concentrations . Compound 1 (EC₅₀ = 0.8 μM) blocks viral RNA replication by targeting non-structural proteins, though the exact mechanism remains under investigation .

Table 2: Biological Activity Profile

TargetIC₅₀/EC₅₀ (μM)Assay TypeReference
JAK20.012Enzyme inhibition
BTK0.018Cell-free assay
ZIKV0.8Plaque reduction
STAT60.15Luciferase reporter

Pharmacological Properties

Pharmacokinetics

In rodent models, the compound displays moderate oral bioavailability (F = 35–40%) due to first-pass metabolism. Plasma protein binding is 92%, with a volume of distribution (Vd) of 1.2 L/kg, indicating tissue penetration . The half-life (t₁/₂) ranges from 2.5–3.5 hours, necessitating twice-daily dosing in therapeutic settings .

Toxicity

Acute toxicity studies in rats established an LD₅₀ of 320 mg/kg, with histopathological changes observed in the liver and kidneys at doses >100 mg/kg. Chronic administration (28 days) at 50 mg/kg/day caused reversible hematological abnormalities, supporting its use in short-term antiviral regimens .

Therapeutic Applications

Oncology

In xenograft models of B-cell lymphoma, daily oral administration (30 mg/kg) reduced tumor volume by 78% compared to controls . The compound’s efficacy stems from dual inhibition of BTK and PI3Kδ, disrupting B-cell receptor signaling .

Antiviral Therapy

Against ZIKV in placental organoids, 10 μM treatment reduced viral RNA load by 99%, preventing cytopathic effects . This positions it as a candidate for prenatal ZIKV prophylaxis, though blood-brain barrier permeability requires optimization .

Inflammatory Diseases

In a collagen-induced arthritis model, the compound (10 mg/kg bid) decreased joint swelling by 65% by suppressing JAK2/STAT3 pathways. Phase I trials are anticipated to begin in 2026 for rheumatoid arthritis.

Research Frontiers

Structure-Activity Relationships (SAR)

  • Position 2: Replacement of chlorine with fluorine reduces kinase affinity (IC₅₀ increases to 45 nM) .

  • Position 7: Substituting phenyl with pyridyl enhances aqueous solubility but diminishes antiviral potency .

  • Position 4: Adding electron-withdrawing groups (e.g., nitro) improves ZIKV inhibition (EC₅₀ = 0.5 μM) .

Prodrug Development

Ester prodrugs (e.g., acetyloxymethyl derivatives) increase oral bioavailability to 60% by bypassing cytochrome P450-mediated metabolism . These analogs are under preclinical evaluation for chronic inflammatory conditions .

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